molecular formula C12H16N2O6 B4610229 4,5-dimethoxy-N-(2-methoxyethyl)-2-nitrobenzamide

4,5-dimethoxy-N-(2-methoxyethyl)-2-nitrobenzamide

Cat. No.: B4610229
M. Wt: 284.26 g/mol
InChI Key: MMSKFRRHSWFPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethoxy-N-(2-methoxyethyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C12H16N2O6 and its molecular weight is 284.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.10083623 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive Chemistry in Drug Development

  • Hypoxia-selective Cytotoxin Research : A study explored the reductive chemistry of a bioreductive drug, SN 23862, which shows selective toxicity for hypoxic cells due to the enzymatic reduction of one of its nitro groups. This research has implications for the development of cancer treatments targeting hypoxic tumor cells (Palmer et al., 1995).

Crystallographic Studies

  • Analysis of Liquid Crystalline Compounds : X-ray crystallographic analysis was conducted on 5-butoxy-2-(4-methoxybenzoylamino)tropone, a compound structurally similar to 4,5-dimethoxy-N-(2-methoxyethyl)-2-nitrobenzamide, revealing interesting molecular interactions and structural insights (Mori et al., 1997).

Molecular Structure Elucidation

  • Structural Elucidation in Forensic Science : The molecular structure of dimethpramide, a compound related to this compound, was elucidated using NMR and mass spectrometry, highlighting the role of these techniques in identifying unknown compounds in forensic investigations (Dawson et al., 1995).

Photoreactive Studies

  • Photoreactivity in Compound Design : Research on molecules with substituted nitrobenzyl groups covalently bonded to various compounds, including those similar to this compound, examined their photoreactivity. This has implications for designing compounds with specific light-responsive properties (Katritzky et al., 2003).

Neuroprotective Agent Research

  • Evaluation of Neuroprotective Agents : A study on oxyresveratrol and its analogs, including a benzamide analog similar to this compound, assessed their neuroprotective effects against oxidative stress, contributing to research on potential neuroprotective drugs (Hur et al., 2013).

Molecular Interaction Modeling

  • Molecular Interaction Studies : The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was examined through X-ray diffraction and DFT calculations, providing insights into the impact of intermolecular interactions on molecular geometry, relevant to understanding the behavior of similar compounds (Karabulut et al., 2014).

Properties

IUPAC Name

4,5-dimethoxy-N-(2-methoxyethyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-18-5-4-13-12(15)8-6-10(19-2)11(20-3)7-9(8)14(16)17/h6-7H,4-5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSKFRRHSWFPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dimethoxy-N-(2-methoxyethyl)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4,5-dimethoxy-N-(2-methoxyethyl)-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
4,5-dimethoxy-N-(2-methoxyethyl)-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
4,5-dimethoxy-N-(2-methoxyethyl)-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
4,5-dimethoxy-N-(2-methoxyethyl)-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4,5-dimethoxy-N-(2-methoxyethyl)-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.